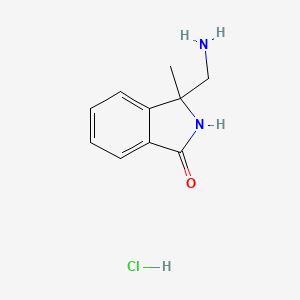

3-(aminomethyl)-3-methyl-2,3-dihydro-1H-isoindol-1-one hydrochloride

Descripción

3-(Aminomethyl)-3-methyl-2,3-dihydro-1H-isoindol-1-one hydrochloride is a chemical compound with a unique structure that includes an isoindoline core

Propiedades

Fórmula molecular |

C10H13ClN2O |

|---|---|

Peso molecular |

212.67 g/mol |

Nombre IUPAC |

3-(aminomethyl)-3-methyl-2H-isoindol-1-one;hydrochloride |

InChI |

InChI=1S/C10H12N2O.ClH/c1-10(6-11)8-5-3-2-4-7(8)9(13)12-10;/h2-5H,6,11H2,1H3,(H,12,13);1H |

Clave InChI |

YJZGDXVOQYWXFT-UHFFFAOYSA-N |

SMILES canónico |

CC1(C2=CC=CC=C2C(=O)N1)CN.Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthesis via Organolithium-Mediated Cyclization and Functionalization

Method Overview:

One prominent approach involves the reaction of isoindolinone derivatives with organolithium reagents, followed by electrophilic trapping to form the aminomethyl substituent. This method leverages the nucleophilic addition of organolithium compounds to electrophilic centers on isoindolinones, facilitating ring closure and subsequent substitution.

- Preparation of 3-hydroxy or 3-alkyl substituted isoindolinones.

- Treatment with organolithium reagents (e.g., n-butyllithium, s-butyllithium, i-propyllithium).

- Addition of electrophiles such as formaldehyde derivatives or halogenated compounds to introduce the aminomethyl group.

- Acidic workup to protonate and stabilize the final compound.

Research Findings:

In a study involving 3-hydroxybenzo[e]isoindolinone , treatment with s-butyllithium followed by electrophiles like 1,2-dibromoethane resulted in the formation of 3-hydroxyindanone derivatives, which are structurally related to the target compound. Similar reactions with n-butyllithium and methyl lithium yielded amino- and hydroxy-derivatives, indicating the versatility of organolithium reagents for functionalization at the 3-position.

- High yields (>70% in many cases).

- Flexibility in introducing various substituents.

- Compatibility with different electrophiles.

- Sensitivity to moisture and air.

- Need for low-temperature conditions to control reactivity.

Cyclization from N-Substituted Isatins and Related Precursors

Method Overview:

Another route involves starting from N-methylisatin or related oxindole derivatives, which are reduced to 3-hydroxy- N-methyl oxindoles, then subjected to triflation and subsequent nucleophilic substitution to yield aminomethyl derivatives.

- Reduction of N-methylisatin to 3-hydroxy- N-methyl oxindole.

- Triflation at the 3-position using triflic anhydride under inert atmosphere at low temperature.

- Eschenmoser coupling with thiobenzamide or similar reagents to introduce amino groups.

- Cyclization and purification to obtain the isoindolinone core with aminomethyl substitution.

Research Findings:

This method achieved an overall yield of approximately 65% over three steps from N-methylisatin, with the key step being the efficient triflation and subsequent coupling reactions. The process avoids harsh conditions and provides a straightforward route to the target compound, emphasizing the importance of triflic anhydride in activating the 3-position.

- Good overall yield.

- Utilizes readily available starting materials.

- Suitable for scale-up.

- Requires strict control of reaction conditions to prevent side reactions.

- Handling of triflic anhydride necessitates caution.

Method Overview:

Starting from 3-bromooxindoles, the synthesis involves nucleophilic substitution with primary or secondary amines, followed by cyclization to form the isoindolinone core. The introduction of the methyl group at the 3-position can be achieved via methylation of the intermediate.

- Nucleophilic substitution of 3-bromooxindoles with suitable amines or thioacetamides.

- Cyclization under basic or acidic conditions.

- Methylation at the 3-position using methylating agents such as methyl iodide or dimethyl sulfate.

- Final purification and conversion to hydrochloride salt.

Research Findings:

This route has demonstrated high yields (>85%) in the formation of the dihydroisoindolinone core, with methylation steps providing the methyl substitution at the 3-position. The process is efficient and adaptable for synthesizing various derivatives, including the target compound.

- Use of inexpensive and accessible starting materials.

- High yields and straightforward purification.

- Multiple steps increase synthesis time.

- Methylation reagents require careful handling.

Notable Data and Research Discoveries

| Method | Starting Material | Key Reagents | Yield | Remarks |

|---|---|---|---|---|

| Organolithium-mediated | Isoindolinone derivatives | n-Butyllithium, electrophiles | >70% | Versatile, sensitive to moisture |

| Triflation and coupling | N-methylisatin | Triflic anhydride, thiobenzamide | ~65% | Efficient, scalable |

| From 3-bromooxindoles | 3-bromooxindoles | Amine/thioamide, methylating agents | >85% | Cost-effective, high yield |

- The organolithium approach allows for diverse substitutions at the 3-position, enabling tailored derivatives.

- Triflation followed by Eschenmoser coupling provides a robust route with high selectivity.

- Starting from 3-bromooxindoles offers a straightforward pathway with high overall yields, suitable for large-scale synthesis.

Análisis De Reacciones Químicas

Types of Reactions

3-(Aminomethyl)-3-methyl-2,3-dihydro-1H-isoindol-1-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like halides or other amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted isoindoline compounds.

Aplicaciones Científicas De Investigación

3-(Aminomethyl)-3-methyl-2,3-dihydro-1H-isoindol-1-one hydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mecanismo De Acción

The mechanism of action of 3-(aminomethyl)-3-methyl-2,3-dihydro-1H-isoindol-1-one hydrochloride involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- 3-(Aminomethyl)benzeneboronic acid hydrochloride

- Aminomethyl propanol

- 3-(Aminomethyl)-PROXYL

Uniqueness

3-(Aminomethyl)-3-methyl-2,3-dihydro-1H-isoindol-1-one hydrochloride is unique due to its isoindoline core structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and specificity in various applications, making it a valuable compound for targeted research and development.

Actividad Biológica

3-(Aminomethyl)-3-methyl-2,3-dihydro-1H-isoindol-1-one hydrochloride is a heterocyclic compound with potential applications in medicinal chemistry and biological research. This compound is characterized by its isoindoline core structure, which contributes to its unique chemical properties and biological activities.

Chemical Structure and Properties

The molecular formula for this compound is C₉H₁₂ClN₃O. Its structure includes both an amine and a carbonyl group, allowing for diverse chemical reactivity.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The amine group can form hydrogen bonds with active site residues of proteins, while the carbonyl group can engage in polar interactions, modulating the activity of target proteins.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antioxidant Activity : The compound has been shown to upregulate the expression of antioxidant enzymes by inhibiting the Nrf2-Keap1 interaction, which plays a crucial role in cellular defense against oxidative stress .

- Enzyme Inhibition : Studies suggest that this compound may act as an inhibitor for various enzymes involved in metabolic pathways, potentially offering therapeutic benefits in conditions related to oxidative stress and inflammation .

Case Studies

Case Study 1: Nrf2 Activation

A study demonstrated that derivatives of isoindoline compounds could effectively activate Nrf2, leading to increased expression of detoxifying enzymes. This suggests that this compound may have similar effects due to its structural features .

Case Study 2: Anticancer Potential

In vitro studies have indicated that compounds with isoindoline structures exhibit cytotoxic effects against cancer cell lines. The mechanism involves apoptosis induction through the modulation of signaling pathways related to cell survival .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | Antioxidant Activity | Enzyme Inhibition | Cytotoxicity |

|---|---|---|---|

| This compound | High | Moderate | Moderate |

| 3-(aminomethyl)isoquinoline | Moderate | High | Low |

| S-pregabalin | Low | Low | Moderate |

Q & A

Basic: What are the recommended synthetic routes and characterization techniques for 3-(aminomethyl)-3-methyl-2,3-dihydro-1H-isoindol-1-one hydrochloride?

Answer:

The synthesis typically involves cyclization reactions of substituted isoindolinones or reductive amination of ketone precursors. Key steps include protecting group strategies for the aminomethyl moiety and HCl salt formation for stability. Characterization requires a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and substitution patterns.

- X-ray crystallography for unambiguous structural determination, as seen in isoindolinone derivatives (e.g., bond angles and torsion analysis) .

- Mass spectrometry (HRMS) to verify molecular weight and purity.

Comparative analysis with structurally similar compounds (e.g., methyl-substituted indole derivatives) can validate synthetic outcomes and identify byproducts .

Advanced: How can computational methods optimize the synthesis of this compound and predict its reactivity?

Answer:

Computational reaction design, such as quantum chemical calculations (e.g., DFT), can map reaction pathways and identify transition states to minimize energy barriers. For example:

- Reaction path search algorithms predict intermediates and byproducts, narrowing experimental conditions .

- Solvent effect modeling (COSMO-RS) optimizes reaction media for yield enhancement.

- Machine learning analyzes historical data (e.g., substituent effects on cyclization) to prioritize synthetic routes. Integrating computational predictions with experimental validation creates a feedback loop, reducing trial-and-error approaches .

Basic: How do structural modifications (e.g., methyl/aminomethyl groups) influence the biological or chemical properties of isoindolinone derivatives?

Answer:

Comparative studies of indole/isoindolinone analogs reveal:

- Methyl groups at position 3 enhance steric hindrance, potentially altering binding affinity in biological assays .

- Aminomethyl substituents increase polarity, improving solubility but possibly reducing membrane permeability.

- Hydrochloride salts improve crystallinity and stability, critical for reproducibility in pharmacological studies .

A table from PubChem highlights how substituent position (e.g., 5-methyl vs. 7-ethyl) correlates with antimicrobial or anticancer activity in related compounds .

Advanced: What mechanistic insights guide the resolution of contradictory data in catalytic or stoichiometric reactions involving this compound?

Answer:

Contradictions (e.g., variable yields in amidation) may arise from:

- Reaction condition sensitivity : Trace moisture or oxygen can deactivate catalysts. Inert atmosphere protocols are essential .

- Byproduct formation : Use LC-MS/MS to detect intermediates and optimize quenching steps.

- Kinetic vs. thermodynamic control : Time-resolved spectroscopy (e.g., stopped-flow UV-Vis) identifies dominant pathways under varying temperatures .

Cross-referencing computational intermediates with experimental HPLC traces can reconcile discrepancies .

Advanced: How can intramolecular amidoalkylation or ring-enlargement reactions be applied to functionalize this compound?

Answer:

The isoindolinone core permits:

- Intramolecular amidoalkylation to form fused heterocycles, as demonstrated in TMIO spin probe synthesis .

- Anionic ring-enlargement with Grignard reagents to access seven-membered lactams.

Key parameters include: - Base selection (e.g., LDA vs. KHMDS) to control regioselectivity.

- Temperature gradients to stabilize reactive intermediates.

- Protecting groups (e.g., Boc) to prevent undesired N-methylation .

Basic: What spectroscopic red flags indicate impurities or degradation in this hydrochloride salt?

Answer:

- ¹H NMR : Extra peaks near δ 2.5–3.0 ppm may indicate free amine contamination.

- FT-IR : Broad O-H stretches (3200–3600 cm⁻¹) suggest hygroscopic degradation.

- XRPD : Diffraction pattern deviations from reference indicate polymorphic changes or hydrate formation .

- TGA/DSC : Weight loss below 100°C signals residual solvent; decomposition above 200°C confirms salt stability .

Advanced: What strategies mitigate racemization or epimerization during functionalization of the aminomethyl group?

Answer:

- Chiral auxiliaries : Use (R)- or (S)-BINOL derivatives to enforce stereochemistry during alkylation.

- Low-temperature reactions : Perform nucleophilic substitutions at –78°C to suppress kinetic resolution.

- Enzymatic resolution : Lipases or esterases can enantioselectively hydrolyze intermediates, as seen in indole-based drug syntheses .

Monitor enantiomeric excess (EE) via chiral HPLC or CD spectroscopy .

Advanced: How does reactor design (e.g., flow chemistry) improve scalability and safety in synthesizing this compound?

Answer:

- Microreactors enhance heat/mass transfer for exothermic steps (e.g., HCl salt formation), reducing runaway risks.

- Continuous flow systems enable in-line purification (e.g., scavenger cartridges) to remove toxic byproducts .

- Process analytical technology (PAT) : Real-time UV/IR monitoring adjusts flow rates dynamically, ensuring consistent product quality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.